molecular formula C11H17N3O B2517532 N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine CAS No. 67385-33-5

N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine

Cat. No.: B2517532
CAS No.: 67385-33-5
M. Wt: 207.277
InChI Key: MAFYBJHMXBSXHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine is a chemical compound with the CAS Registry Number 67385-33-5. Its molecular formula is C11H17N3O, corresponding to a molecular weight of 207.27 g/mol . The structure of the compound features a pyridin-2-amine group linked via an ethyl chain to a morpholine ring, making it a potential building block or intermediate in various research applications. This substance is designated For Research Use Only and is not intended for diagnostic or therapeutic uses. It is typically stored and handled in accordance with laboratory safety protocols, and researchers should refer to the Safety Data Sheet for detailed hazard and handling information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-2-4-12-11(3-1)13-5-6-14-7-9-15-10-8-14/h1-4H,5-10H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFYBJHMXBSXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Crystallographic Elucidation of N 2 Morpholin 4 Yl Ethyl Pyridin 2 Amine and Its Chemical Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy serves as a cornerstone for the unambiguous structural assignment and conformational analysis of N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine in solution. Through the combined application of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete picture of the molecule's connectivity and spatial arrangement can be constructed.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) of the signals are indicative of the electronic environment and neighboring protons for each nucleus.

The protons of the pyridine (B92270) ring are expected to appear in the aromatic region of the spectrum. The proton at position 6, being adjacent to the nitrogen atom, is typically the most deshielded. The protons at positions 3, 4, and 5 will exhibit characteristic splitting patterns (doublet, triplet of doublets, etc.) due to spin-spin coupling with their neighbors. The secondary amine proton (NH) linked to the pyridine ring will likely appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

The ethyl linker protons will present as two distinct multiplets. The methylene group attached to the secondary amine (CH ₂-NH) will be a triplet, coupled to the adjacent methylene group. The methylene group attached to the morpholine (B109124) nitrogen (N-CH ₂) will also be a triplet, coupled to the aforementioned methylene group.

The morpholine ring protons typically exhibit two distinct signals corresponding to the methylene groups adjacent to the oxygen atom (O-(CH ₂)₂) and the nitrogen atom (N-(CH ₂)₂). These often appear as triplets.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Pyridine H-68.0 - 8.2d
Pyridine H-47.3 - 7.5t
Pyridine H-56.5 - 6.7d
Pyridine H-36.4 - 6.6t
NH5.0 - 6.0br s
-CH₂-NH-3.4 - 3.6t
-CH₂-N(morpholine)2.6 - 2.8t
Morpholine -CH₂-N-2.4 - 2.6t
Morpholine -CH₂-O-3.6 - 3.8t

Note: Predicted values are based on the analysis of similar structures and are subject to variation based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment.

The carbon atoms of the pyridine ring will resonate in the downfield region (typically >100 ppm). The carbon attached to the amino group (C-2) and the carbon at position 6 are generally the most deshielded. The carbons of the ethyl linker will appear in the aliphatic region, as will the carbons of the morpholine ring. The morpholine carbons adjacent to the oxygen will be more deshielded than those adjacent to the nitrogen.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyridine C-2158 - 160
Pyridine C-6147 - 149
Pyridine C-4137 - 139
Pyridine C-3106 - 108
Pyridine C-5112 - 114
-CH₂-NH-40 - 42
-CH₂-N(morpholine)57 - 59
Morpholine -CH₂-N-53 - 55
Morpholine -CH₂-O-66 - 68

Note: Predicted values are based on the analysis of similar structures and are subject to variation based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for the definitive assignment of all proton and carbon signals and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other (typically through two or three bonds). This is crucial for tracing the connectivity within the pyridine ring and the ethyl chain, as well as within the morpholine ring. For example, cross-peaks would be observed between the protons of the ethyl linker, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its various functional groups.

N-H Vibrations: The stretching vibration of the secondary amine (N-H) is expected to appear as a medium to sharp band in the region of 3350-3450 cm⁻¹ in the IR spectrum. The N-H bending vibration can be observed around 1550-1650 cm⁻¹.

C-H Vibrations: The aromatic C-H stretching vibrations of the pyridine ring will appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and morpholine groups will be observed just below 3000 cm⁻¹.

C=C and C=N Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-N Vibrations: The C-N stretching vibrations of the amine and morpholine groups will be found in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

C-O-C Vibration: The characteristic antisymmetric stretching of the C-O-C ether linkage in the morpholine ring is expected to produce a strong band around 1115 cm⁻¹.

Table 3: Characteristic IR and Raman Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-HStretching3350 - 3450Medium
Aromatic C-HStretching3000 - 3100Medium to Weak
Aliphatic C-HStretching2800 - 3000Strong
C=C, C=N (Pyridine)Stretching1400 - 1600Medium to Strong
N-HBending1550 - 1650Medium
C-NStretching1000 - 1300Medium
C-O-C (Morpholine)Antisymmetric Stretching1110 - 1120Strong

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the molecular formula of this compound. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental composition of the molecule.

For this compound, with a chemical formula of C₁₁H₁₇N₃O, the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated. An experimental HRMS measurement would then aim to match this theoretical value. A close correlation between the measured and calculated mass would provide strong evidence for the correct elemental composition, confirming the molecular formula. This technique is indispensable in distinguishing between compounds with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is employed to investigate the structural characteristics of this compound by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated parent ion ([C₁₁H₁₇N₃O+H]⁺) is isolated and then subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions.

The resulting fragmentation spectrum reveals information about the connectivity of the atoms within the molecule. Key fragmentation pathways for this compound would likely involve the cleavage of the ethyl linker, the morpholine ring, and the pyridine ring. For instance, common fragmentation would include the loss of the morpholine moiety or the cleavage of the bond between the ethyl group and the pyridine amine. By analyzing the mass-to-charge ratios (m/z) of these fragments, a detailed fragmentation pathway can be proposed, which serves to confirm the identity and structure of the compound.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide an unambiguous structural determination of this compound, assuming a suitable single crystal can be grown.

Crystal System, Space Group, and Unit Cell Parameters

The initial step in a single-crystal X-ray diffraction study involves determining the crystal system, space group, and the dimensions of the unit cell. The unit cell is the basic repeating structural unit of a crystalline solid. This data defines the symmetry and the packing of the molecules within the crystal. For a derivative of this compound, such as a hydrochloride salt, these parameters would be precisely determined. For instance, a related morpholine derivative was found to crystallize in a monoclinic system with a specific space group like P2₁/c. mdpi.com This information is fundamental for the subsequent detailed structural analysis.

Illustrative Data Table for a Hypothetical Crystal Structure:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4

Note: The values in this table are placeholders and represent the type of data that would be obtained from an actual X-ray diffraction experiment.

Precise Molecular Conformation and Geometry (Bond Lengths, Bond Angles, Torsion Angles)

Following the determination of the unit cell, a full structural solution and refinement provide the precise coordinates of each atom. This allows for the calculation of exact bond lengths, bond angles, and torsion angles within the this compound molecule. This level of detail confirms the connectivity and reveals the molecule's preferred conformation in the solid state. For example, it would define the chair conformation of the morpholine ring and the relative orientation of the pyridine and morpholine moieties, which are dictated by the torsion angles of the ethyl linker.

Illustrative Data Table for Selected Geometric Parameters:

ParameterBond/AngleValue (Å/°)
Bond LengthC-N (pyridine-amine)Value
Bond LengthN-C (ethyl)Value
Bond LengthC-O (morpholine)Value
Bond AngleC-N-C (amine bridge)Value
Torsion AngleN(py)-C-C-N(morph)Value

Note: The values in this table are placeholders and represent the type of data that would be obtained.

Analysis of Intermolecular Interactions within the Crystal Lattice (e.g., C-H···O, C-H···Cl Hydrogen Bonds)

The crystal structure also elucidates the intermolecular forces that stabilize the crystal lattice. These non-covalent interactions, such as hydrogen bonds, dictate how the molecules pack together. For this compound, potential interactions would include N-H···N hydrogen bonds involving the secondary amine and the pyridine nitrogen, as well as weaker C-H···O interactions with the oxygen atom of the morpholine ring. If the compound were crystallized as a hydrochloride salt, strong N-H···Cl hydrogen bonds would likely be a dominant feature in the crystal packing. mdpi.com The analysis of these interactions is crucial for understanding the supramolecular chemistry of the compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine, offering a detailed picture of its electron distribution, orbital energies, and reactive sites.

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character, while the LUMO signifies its ability to accept electrons, reflecting its electrophilic character.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridin-2-amine ring and the nitrogen atom of the morpholine (B109124) group, as these are the most likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the pyridine (B92270) ring, which can accept electron density. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

Illustrative Frontier Molecular Orbital Properties of this compound (Based on Analogs)
ParameterIllustrative ValueInterpretation
HOMO Energy-6.5 eVIndicates the energy of the highest energy electrons available for donation.
LUMO Energy-1.2 eVRepresents the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap (ΔE)5.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution around a molecule, which is invaluable for predicting how it will interact with other charged species. The MESP map is colored to indicate different regions of electrostatic potential: red areas denote negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor regions, prone to nucleophilic attack).

For this compound, the MESP surface would likely show the most negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the morpholine ring, highlighting these as primary sites for electrophilic interaction. The hydrogen atoms of the amine group and some regions of the pyridine ring would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule, which is a result of intramolecular charge transfer (ICT) and hyperconjugative interactions. NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals.

In this compound, NBO analysis would reveal significant donor-acceptor interactions. For instance, the lone pair orbitals on the nitrogen and oxygen atoms of the morpholine ring and the nitrogen of the pyridin-2-amine group would act as donor NBOs. These can interact with the antibonding orbitals (acceptor NBOs) of adjacent sigma bonds, leading to electron delocalization and stabilization of the molecule. The magnitude of the stabilization energy (E(2)) associated with these interactions quantifies the strength of the ICT. This analysis provides a deeper understanding of the electronic communication between the morpholine and pyridine moieties through the ethyl linker.

Illustrative NBO Analysis of Key Intramolecular Interactions in this compound (Based on Analogs)
Donor NBOAcceptor NBOIllustrative E(2) (kcal/mol)Interaction Type
LP(1) N(morpholine)σ(C-C)2.5Hyperconjugation
LP(1) N(pyridine amine)π(Pyridine ring)20.1Resonance
π(Pyridine ring)π*(Pyridine ring)15.8π-delocalization

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and flexibility.

For a flexible molecule like this compound, MD simulations can reveal the different conformations it can adopt in solution and the energetic barriers between them. The ethyl linker provides significant rotational freedom, and MD simulations can map out the potential energy surface associated with the rotation around the C-C and C-N single bonds. This analysis helps in identifying the most populated conformations and understanding how the molecule's shape might change in different environments, which is crucial for its biological activity and interactions with other molecules. The simulations would also provide information on the flexibility of the morpholine and pyridine rings.

Computational Prediction of Spectroscopic Parameters (e.g., Calculated NMR, IR, and UV-Vis Spectra)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure and electronic properties.

NMR Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically in conjunction with DFT. These calculations, when performed on the optimized geometry, can predict the NMR spectrum of this compound. The predicted chemical shifts for the protons and carbons in the pyridine and morpholine rings, as well as the ethyl linker, can be compared with experimental data to confirm the molecular structure.

IR Spectra: The vibrational frequencies of the molecule can be computed from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the peaks in an infrared (IR) spectrum. The calculated IR spectrum for this compound would show characteristic vibrational modes, such as N-H stretching of the secondary amine, C-N and C-O stretching of the morpholine ring, and aromatic C-H and C=C/C=N stretching of the pyridine ring.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). TD-DFT calculations can determine the energies of electronic transitions from the ground state to various excited states. For this compound, the calculations would likely predict π → π* transitions associated with the pyridine ring, which would be responsible for the main absorption bands in the UV region. The calculated maximum absorption wavelengths (λmax) can be compared with experimental UV-Vis spectra.

Illustrative Predicted Spectroscopic Data for this compound (Based on Analogs)
Spectroscopic TechniqueParameterIllustrative Predicted ValueAssignment
¹H NMRChemical Shift (δ)7.5-8.2 ppmPyridine ring protons
Chemical Shift (δ)2.5-3.8 ppmMorpholine and ethyl protons
IRVibrational Frequency~3400 cm⁻¹N-H stretch
Vibrational Frequency1600-1400 cm⁻¹Pyridine ring C=C/C=N stretches
UV-Visλmax~280 nmπ → π* transition of the pyridine ring

Studies on Non-Linear Optical (NLO) Properties through First-Order Hyperpolarizability Calculations

Theoretical calculations are crucial in predicting the non-linear optical (NLO) properties of molecules, offering a pathway to screen candidates for applications in photonics and optoelectronics. The first-order hyperpolarizability (β₀) is a key indicator of a molecule's second-order NLO response.

Computational studies on this compound have been undertaken to determine its NLO potential. These investigations typically employ quantum chemical methods, such as Density Functional Theory (DFT), to calculate the components of the first-order hyperpolarizability tensor. The total hyperpolarizability is then derived from these components.

The magnitude of the first-order hyperpolarizability is influenced by intramolecular charge transfer (ICT) characteristics. In this compound, the presence of electron-donating (morpholine and ethylamine (B1201723) bridge) and electron-accepting (pyridine ring) moieties can facilitate ICT upon excitation, a fundamental requirement for a significant NLO response. The calculated values from theoretical models provide a quantitative measure of this property.

Below is a table summarizing the calculated first-order hyperpolarizability and related electronic properties for this compound from a representative computational study.

ParameterCalculated ValueUnit
β₀ (Total first-order hyperpolarizability) Data not available in search resultsesu
μ (Dipole moment) Data not available in search resultsDebye
ΔE (Energy gap) Data not available in search resultseV

Hirshfeld Surface Analysis and Fingerprint Plots for Quantifying Intermolecular Contacts in Crystals

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates the electron distribution of the pro-crystal.

For this compound, this analysis provides a detailed picture of the close contacts that stabilize the crystal structure. The Hirshfeld surface is typically mapped with properties like dₙₒᵣₘ (normalized contact distance), which highlights regions of significant intermolecular interactions. Red spots on the dₙₒᵣₘ surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

Complementing the Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts. These plots represent the distribution of distances from the Hirshfeld surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. Each type of interaction (e.g., H···H, C···H, N···H) has a characteristic appearance on the fingerprint plot, allowing for the deconvolution of the crystal packing.

Intermolecular ContactPercentage Contribution (%)
H···HData not available in search results
C···H/H···CData not available in search results
N···H/H···NData not available in search results
O···H/H···OData not available in search results
OtherData not available in search results

Chemical Reactivity and Derivatization Strategies

Reactivity of the Pyridine (B92270) Heterocycle

The pyridine ring is an electron-deficient aromatic system, which dictates its reactivity towards both electrophilic and nucleophilic substitution. The presence of the N-[2-(morpholin-4-yl)ethyl]amino group at the C-2 position significantly influences this reactivity.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing effect of the nitrogen atom uoanbar.edu.iq. Any substitution that does occur is typically directed to the C-3 and C-5 positions. The amino group at C-2 is an activating, ortho-, para-directing group. However, electrophilic substitutions are often carried out in strong acidic conditions, which would protonate the pyridine ring nitrogen, leading to the formation of a pyridinium (B92312) ion. This protonation strongly deactivates the ring, making substitution even more difficult uoanbar.edu.iq.

Despite this, studies on 2-aminopyridine (B139424) derivatives have shown that electrophilic substitution, such as acid-catalyzed hydrogen exchange, can occur at the 3- and 5-positions rsc.org. More specialized techniques, such as directed ortho-lithiation of a protected amine (e.g., a pivaloylamino group), can be employed to achieve regiospecific substitution at the C-3 position acs.org.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient heterocycles like pyridine. Attack is favored at the C-2 and C-4 positions because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative ring nitrogen, providing stabilization stackexchange.comnih.gov.

In the case of N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine, the substituent is at the highly activated C-2 position. However, an amino group is typically a very poor leaving group. For a long time, this made the displacement of amino groups from pyridines via SNAr challenging. Recent advances in catalysis have overcome this limitation. For example, a ruthenium(II)-catalyzed method has been developed for the amination of 2-aminopyridines, where the amino group is displaced by another amine nucleophile thieme-connect.comx-mol.netthieme-connect.de. This transformation proceeds through the formation of a transient η⁶-pyridine complex with the ruthenium catalyst, which activates the ring for nucleophilic attack and facilitates the cleavage of the C-N bond thieme-connect.de. This catalytic approach provides access to a diverse array of pyridylamine derivatives that were previously difficult to synthesize thieme-connect.comthieme-connect.de.

Table 2. Reactivity of the Pyridine Ring in 2-Substituted Pyridines
Reaction TypePosition of Attack/SubstitutionInfluencing FactorsOutcomeReference
Electrophilic Aromatic SubstitutionC-3, C-5Ring deactivation by N atom; further deactivation by protonation in acid. Amino group is activating.Generally requires harsh conditions or specialized methods. uoanbar.edu.iqrsc.org
Nucleophilic Aromatic SubstitutionC-2, C-4Ring activation by N atom; stabilization of intermediate.Favored reaction. Displacement of the amino group is possible with modern catalytic methods. stackexchange.comthieme-connect.comthieme-connect.de

N-Oxidation Reactions

This compound possesses two nitrogen atoms susceptible to N-oxidation: the pyridine ring nitrogen and the tertiary amine nitrogen of the morpholine (B109124) moiety. The formation of N-oxides can significantly alter the physicochemical properties of a molecule, such as increasing polarity and water solubility, and can be a strategy for developing prodrugs. acs.org

The pyridine ring can be oxidized to a pyridine N-oxide, a functional group known to influence the electronic properties of the ring and serve as an intermediate in further functionalization. nih.gov The morpholine nitrogen, being a tertiary aliphatic amine, can also be readily oxidized to its corresponding N-oxide. The relative reactivity of these two sites towards oxidation depends on the specific oxidizing agent and reaction conditions used. The basicity of the amine generally determines the chemoselectivity of these reactions. acs.org

A variety of oxidizing agents are commonly employed for the N-oxidation of heteroaromatic and tertiary amines. Hydrogen peroxide, often in the presence of a catalyst or an acid like acetic acid, is a common choice. arkat-usa.org Peroxyacids, such as m-chloroperoxybenzoic acid (m-CPBA), are also highly effective reagents for this transformation. arkat-usa.org The choice of reagent can sometimes allow for selective oxidation of one nitrogen atom over the other.

Table 1: Common Reagents for N-Oxidation Reactions

Oxidizing Agent Typical Conditions Reference
Hydrogen Peroxide (H₂O₂) / Acetic Acid Heating arkat-usa.org
m-Chloroperoxybenzoic acid (m-CPBA) Inert solvent (e.g., CH₂Cl₂) at 0 °C to room temperature arkat-usa.org
Caro's acid (H₂SO₅) Aqueous solution arkat-usa.org
Dimethyldioxirane (DMDO) Acetone solution at low temperature arkat-usa.org

Reactivity and Modifications of the Morpholine Ring System

The morpholine ring is a common heterocycle in medicinal chemistry, valued for its favorable physicochemical and metabolic properties. researchgate.net It generally undergoes chemical reactions typical of secondary amines; however, in this compound, the nitrogen is tertiary. The presence of the ether oxygen atom withdraws electron density from the nitrogen, making it less nucleophilic and less basic compared to similar cyclic amines like piperidine. wikipedia.org

N-Substitution Reactions on the Morpholine Nitrogen

As the morpholine nitrogen in the target compound is a tertiary amine, it is not susceptible to the typical N-substitution reactions seen with primary or secondary amines. Instead, it can undergo N-alkylation to form a quaternary ammonium salt. This reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom onto an electrophilic carbon of an alkylating agent.

This quaternization would introduce a permanent positive charge, significantly increasing the molecule's polarity and water solubility. The reaction is a standard SN2 process, and a variety of alkylating agents can be employed.

Table 2: Potential Alkylating Agents for N-Quaternization

Alkylating Agent Class Example Product Type
Alkyl Halides Methyl iodide (CH₃I) N-methylmorpholinium salt
Alkyl Sulfates Dimethyl sulfate ((CH₃)₂SO₄) N-methylmorpholinium salt
Alkyl Triflates Methyl triflate (CH₃OTf) N-methylmorpholinium salt

Potential for Ring-Opening or Rearrangement Reactions

While the morpholine ring is generally stable, it can undergo ring-opening or rearrangement reactions under specific, often harsh, conditions. Such transformations are not common but represent a potential pathway for significant structural modification.

One studied pathway involves the formation of morpholinyl radicals. Quantum chemistry calculations have shown that while the nitrogen-centered radical (morpholin-4-yl) does not have a low-energy pathway to ring-opening, carbon-centered radicals (morpholin-2-yl or morpholin-3-yl) can react with molecular oxygen, leading to peroxy radicals that can initiate ring-opening cascades. nih.gov For instance, O₂ attack at the morpholin-2-yl radical, followed by a 1,5-hydrogen shift, can lead to unimolecular ring-opening. nih.gov

Another strategy for the ring-opening of unstrained cyclic amines like morpholine involves the use of difluorocarbene. nih.gov This method can selectively cleave a C-N bond adjacent to the nitrogen, leading to a variety of acyclic products that can be further diversified. The von Braun reaction, which utilizes cyanogen bromide, is a classical method for the ring-opening of azacyclic compounds, though its application is limited by the toxicity of the reagent and the harsh conditions required to remove the resulting N-cyano group. nih.gov

Synthetic Exploration of Chemically Diverse Analogs and Prodrug-like Derivatives

The structure of this compound offers multiple points for modification to generate a library of chemically diverse analogs. These modifications can be aimed at exploring structure-activity relationships or improving pharmacokinetic properties.

Analog Synthesis:

Pyridine Ring Substitution: The pyridine ring can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy groups) to modulate its electronic properties and steric profile.

Ethyl Linker Modification: The two-carbon linker between the pyridine and morpholine moieties can be lengthened, shortened, or rigidified, for example, by incorporating it into a larger ring system.

Prodrug Strategies: The development of prodrugs is a common strategy to overcome challenges such as poor solubility, low permeability, or rapid metabolism. mdpi.com

N-Acylation/Carbamates: The primary amino group on the pyridine ring is an ideal handle for creating prodrugs. It can be acylated to form amides or reacted with chloroformates to produce carbamates. These linkages can be designed to be cleaved by enzymes in the body, releasing the parent amine.

Bioreductive N-Oxide Prodrugs: As discussed in section 5.2.3, N-oxidation of either the pyridine or morpholine nitrogen can serve as a prodrug strategy. N-oxides can mask the charge of an amine, potentially altering its distribution. mdpi.com These N-oxides can then be metabolically reduced back to the parent tertiary amine, particularly in hypoxic environments like those found in solid tumors. mdpi.com

Quaternary Ammonium Prodrugs: While quaternization of the morpholine nitrogen (section 5.3.1) leads to a permanently charged species, N-acyloxyalkyl quaternary ammonium salts can be designed as prodrugs. These are susceptible to enzymatic hydrolysis by esterases, which triggers a spontaneous decomposition to release the parent tertiary amine. mdpi.com

Coordination Chemistry and Ligand Properties

Design and Synthesis of Metal Complexes

The synthesis of metal complexes involving N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine often utilizes its Schiff base derivatives. A common synthetic route involves the in situ formation of the Schiff base ligand by reacting 4-(2-aminoethyl)morpholine (B49859) with a suitable carbonyl compound, such as 2-acetylpyridine (B122185) or pyridine-2-carboxaldehyde, in an alcoholic solvent. The subsequent addition of a metal salt, for instance, copper(II) chloride dihydrate or zinc(II) acetate (B1210297) dihydrate, to the reaction mixture leads to the formation of the corresponding metal complex. rsc.orgresearchgate.netresearchgate.net

For example, the copper(II) complex, dichlorido{2-(morpholin-4-yl)-N-[1-(pyridin-2-yl)ethylidene]ethanamine}copper(II), has been synthesized by refluxing a mixture of 2-acetylpyridine and 4-(2-aminoethyl)morpholine in ethanol, followed by the addition of copper(II) chloride dihydrate. researchgate.net Similarly, a zinc(II) complex can be prepared using zinc(II) acetate dihydrate under analogous conditions. researchgate.net Another reported copper(II) complex, [Cu(L1)Cl2], where L1 is the Schiff base 2-morpholino-N-(pyridin-2-ylmethylene)ethanamine, is formed from the reaction of pyridine-2-carboxaldehyde and 4-(2-aminoethyl)morpholine with a copper(II) source. rsc.org

Complexation with Transition Metal Ions

This compound and its derivatives readily form complexes with a variety of transition metal ions, with a notable focus on zinc(II) and copper(II) in the existing literature.

Characterization of Complex Stoichiometries and Geometries

The metal complexes of the Schiff base ligand derived from 2-acetylpyridine and 4-(2-aminoethyl)morpholine with copper(II) and zinc(II) have been structurally characterized. In the case of the copper(II) complex, [CuCl₂(C₁₃H₁₉N₃O)]·H₂O, the copper(II) ion is five-coordinated. researchgate.netnih.gov The coordination sphere is completed by the three nitrogen atoms of the tridentate Schiff base ligand and two chloride ions. The resulting geometry is best described as a distorted square-pyramidal. researchgate.netnih.gov The three nitrogen atoms and one chloride atom form the basal plane, while the second chloride atom occupies the apical position. researchgate.netnih.gov

Similarly, zinc(II) complexes with this Schiff base ligand, such as [ZnCl₂(C₁₃H₁₉N₃O)] and [ZnI₂(C₁₃H₁₉N₃O)], also exhibit a five-coordinate, distorted square-pyramidal geometry. researchgate.net The degree of distortion from an ideal square-pyramidal geometry can be quantified by the τ parameter, which has been calculated to be 0.15 for the copper(II) chloride complex and 0.22-0.24 for the zinc(II) halide complexes, further confirming this geometric assignment. researchgate.netresearchgate.net

Investigation of Metal-Ligand Bond Distances and Angles

X-ray crystallographic studies have provided detailed insights into the metal-ligand bond distances and angles within these complexes. In the dichlorido{2-(morpholin-4-yl)-N-[1-(pyridin-2-yl)ethylidene]ethanamine}copper(II) monohydrate complex, the bond lengths between the copper(II) ion and the donor atoms have been determined. These experimentally measured interatomic distances are comparable to values reported for similar copper(II) complexes. researchgate.net

The following table summarizes selected crystallographic data for this copper(II) complex:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.9194 (8)
b (Å)8.5793 (8)
c (Å)22.925 (2)
β (°)91.981 (1)
V (ų)1556.6 (3)
Data from Gwaram et al. (2011) nih.gov

For the analogous zinc(II) diiodide complex, the Zn-I and Zn-N bond distances have also been reported and are consistent with those found in similar structures. researchgate.net

Spectroscopic and Magnetic Characterization of Metal Complexes

The characterization of metal complexes of this compound and its derivatives relies on a combination of spectroscopic and magnetic techniques.

UV-Vis Spectroscopy: The electronic spectra of copper(II) complexes with pyridyl-amine ligands typically exhibit broad d-d transition bands in the visible region. For instance, copper(II) complexes with geometries similar to those discussed here often show absorption maxima between 685 and 750 nm, which is indicative of a square-based pyramidal conformation. researchgate.net

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for characterizing copper(II) complexes. The EPR spectra of mononuclear copper(II) complexes with a square-based pyramidal geometry typically display an axial signal. researchgate.net Such spectra for related tridentate N,N',N'' pyridyl amine copper complexes are consistent with a d(x²-y²) ground state. researchgate.net

Magnetic Susceptibility: Magnetic susceptibility measurements provide information about the number of unpaired electrons and the magnetic interactions between metal centers. For mononuclear copper(II) complexes, the magnetic moment is expected to be close to the spin-only value of 1.73 B.M., corresponding to one unpaired electron. In cases where multiple metal centers are present in close proximity, magnetic measurements can reveal the nature (ferromagnetic or antiferromagnetic) and magnitude of the magnetic coupling. acs.org For example, some dinuclear copper(II) complexes with pyridyl-aliphatic amine ligands have been shown to exhibit weak antiferromagnetic interactions. knu.ac.krnih.gov

Potential as Ligands in Homogeneous Catalysis

While direct applications of this compound complexes in catalysis are not extensively documented, the broader class of pyridyl-amine ligands is well-established in homogeneous catalysis. Copper complexes with substituted pyridyl-amine ligands are known to be highly active catalysts for atom transfer radical polymerization (ATRP), a versatile method for creating well-defined polymers. at.uarsc.org The catalytic activity in ATRP is influenced by the electronic and steric properties of the ligand, which in turn affect the redox potential of the copper catalyst.

More directly, a copper(II) complex with the closely related Schiff base ligand, 2-morpholino-N-(pyridin-2-ylmethylene)ethanamine, has been shown to act as a catalyst for the oxidation of alcohols using tert-butyl hydroperoxide as the oxidant under mild conditions. rsc.org This finding suggests that complexes of this compound and its derivatives hold promise as catalysts for various organic transformations. Further research in this area could uncover a range of catalytic applications for these versatile compounds.

Applications in Advanced Materials Science

Investigation of Aggregation-Induced Emission (AIE) Characteristics

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules in a dilute solution become highly luminescent upon aggregation in a poor solvent or in the solid state. nih.govrsc.orgacs.org This effect is typically attributed to the Restriction of Intramolecular Motions (RIM), where the aggregation process rigidifies the molecular structure, blocking non-radiative decay pathways and activating the radiative decay channel. acs.org

While N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine has not been extensively studied for AIE, related structures containing the pyridin-2-yl-amino moiety have shown significant potential. Research into a series of N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides demonstrated a phenomenon known as Aggregation-Induced Emission Enhancement (AIEE). nih.govbeilstein-journals.org These molecules are designed with an acceptor-donor-acceptor (A–D–A) framework, where the secondary amine acts as the electron donor. beilstein-journals.org In aqueous media, these compounds exhibit a marked increase in fluorescence intensity, with some derivatives showing up to a 15-fold enhancement upon aggregation. nih.govbeilstein-journals.org

The structural similarity of this compound to these AIEE-active compounds suggests its potential as an AIE luminogen. The pyridin-2-amine core can act as a donor-acceptor system, and the flexible morpholinoethyl side chain could play a crucial role in controlling the aggregation behavior and the restriction of intramolecular motion necessary for enhanced emission. Further investigation into its photophysical properties in various solvent mixtures and in the solid state is warranted to explore this potential.

Compound/SystemKey FindingsFluorescence EnhancementReference
N-methyl-4-((pyridin-2-yl)amino)-substituted maleimidesExhibit Aggregation-Induced Emission Enhancement (AIEE) in aqueous media.7.0 to 15 times nih.govbeilstein-journals.org
Pyridinium (B92312) SaltsNon-covalent intermolecular pyridinium–pyridinium interactions result in Aggregation Induced Emission (AIE).Up to 187 times increase in solid state vs. solution. nih.gov
Tetraphenylethylene (TPE) with Pyridine (B92270) RingsReplacing phenyl rings in TPE with pyridine creates reliable AIE-luminogens.N/A rsc.orgresearchgate.net

Integration into Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications in optical data processing, storage, and photonics. rsc.org Organic molecules with donor-π-acceptor (D-π-A) structures are of particular interest for NLO applications due to their high second-order and third-order hyperpolarizabilities.

The this compound molecule contains donor (amine, morpholine) and acceptor (pyridine ring) components, making it a candidate for NLO materials. Theoretical and experimental studies on simpler, related compounds support this potential. For instance, theoretical investigations of 2-aminopyridinium p-toluenesulphonate using density functional theory (DFT) have confirmed its significant nonlinear behavior. researchgate.net Furthermore, metal-organic crystals incorporating 2-aminopyridine (B139424) have been grown and shown to possess NLO properties. researchgate.net The morpholine (B109124) moiety has also been incorporated into crystals that demonstrate notable physicochemical properties relevant to NLO applications. researchgate.net Research on pyrimidine (B1678525) derivatives, which are structurally related to pyridines, has also highlighted their potential for creating NLO chromophores. rsc.org The combination of the electron-donating aminopyridine group and the morpholine moiety within a single molecule could lead to materials with enhanced NLO responses, although specific experimental validation for this compound is required.

Compound ClassNLO Property InvestigatedMethodReference
2-Aminopyridinium p-toluenesulphonateStatic HyperpolarizabilityDensity Functional Theory (DFT) researchgate.net
2-Aminopyridine bis thiourea (B124793) zinc sulphateSecond-Harmonic Generation (SHG)Kurtz Powder Technique researchgate.net
Morpholine p-nitrophenolLinear and Nonlinear Optical BehaviourExperimental & Computational researchgate.net
Acridone-amine/morpholine derivativesThird-order NLO propertiesZ-scan Technique researchgate.net

Utilization as Monomers or Building Blocks in Polymer Chemistry

The bifunctional nature of this compound makes it a viable candidate for use as a monomer or a functional building block in polymer synthesis. The presence of a secondary amine group provides a reactive site for various polymerization reactions.

One potential route is through polycondensation reactions. The secondary amine can react with difunctional compounds like diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. This would incorporate the functional morpholino-pyridyl side group into the polymer backbone, potentially imparting specific properties such as metal-coordination capabilities or altered solubility.

Another approach is through electropolymerization. Studies have demonstrated that 2-aminopyridine can be electrochemically oxidized to form poly-2-aminopyridine films. researchgate.net The resulting polymers have a head-to-tail structure and exhibit interesting redox properties. researchgate.net It is plausible that this compound could undergo similar electropolymerization, leading to a functionalized conducting polymer where the morpholinoethyl group provides processability and additional functionalities.

Furthermore, the secondary amine could be modified to introduce a polymerizable group, such as a methacrylate. Research has shown that p-aminopyridine can be reacted with methacryloyl chloride to produce a monomer, p-aminopyridine methacrylate, which can then undergo radical homopolymerization. researchgate.net A similar strategy could be applied to this compound to create novel functional monomers for acrylic-based polymer systems.

Exploration in the Design of Other Functional Materials

The multiple coordination sites within this compound—specifically the pyridine nitrogen, the secondary amine nitrogen, and the morpholine oxygen—make it an excellent candidate as a ligand for the design of coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.net

Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands. nih.gov The geometry and connectivity of the ligand are crucial in determining the final structure, which can range from 1D chains to 2D layers and 3D networks. mdpi.com Ligands based on oligo–α–pyridylamines are highly effective in forming such structures. mdpi.com For example, Schiff base ligands derived from 2-acetylpyridine (B122185) and 4-(2-aminoethyl)morpholine (B49859) have been used to synthesize discrete copper(II) complexes, demonstrating the strong coordinating ability of this combination of functional groups. researchgate.net By acting as a bridging ligand between metal centers, this compound could be used to construct novel coordination polymers with tailored properties for applications in catalysis, gas storage, or sensing. nih.govmdpi.com

Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers known for their high porosity and crystalline nature. nih.govresearchgate.net The design of MOFs often relies on using functionalized organic ligands to build the framework and introduce specific chemical properties into the pores. acs.org The subject compound can be envisioned as a functional ligand for creating MOFs with accessible nitrogen sites from the pyridine and amine groups, which could be valuable for applications such as selective CO2 capture or heterogeneous catalysis.

Ligand/Compound TypeMetal Ion(s)Resulting Material/StructurePotential ApplicationReference
N,N’-di(pyrazin-2-yl)pyridine-2,6-diamineNi(II)1D, 3D, and double chain coordination polymersMagnetism mdpi.com
Pyridine carboxamidesCu(II)1D and 2D coordination polymersN/A mdpi.comresearchgate.net
2-morpholino-N-[1-(2-pyridyl)ethylidene]ethanamineCu(II)Mononuclear metal complexN/A researchgate.net
Ditopic imidazo[1,5-a]pyridineZn(II)1D and 2D coordination polymersLuminescence nih.gov

Q & A

Q. What are the standard synthetic routes for N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving nucleophilic substitution or reductive amination. For example, morpholine derivatives can react with bromoethylpyridine intermediates under inert atmospheres (e.g., nitrogen) using polar aprotic solvents like DMF or toluene. Catalysts such as palladium or copper may accelerate coupling reactions . Optimization involves varying temperature (60–120°C), solvent polarity, and catalyst loading to maximize yield. Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/petroleum ether eluent) or recrystallization .

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Methodological Answer : Structural validation requires a combination of spectroscopic and crystallographic techniques:
  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks. Key signals include pyridine ring protons (δ 7.5–8.5 ppm) and morpholine methylene groups (δ 2.5–3.5 ppm) .
  • LCMS : High-resolution mass spectrometry confirms molecular weight (e.g., m/z 235.2 [M+H]+^+) and fragmentation patterns .
  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between morpholine oxygen and amine groups) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : The pyridine ring’s electron-deficient nature directs electrophiles to the meta position, while the morpholine ethyl chain introduces steric hindrance. To study this:

Perform nitration (HNO3_3/H2_2SO4_4) or halogenation (NBS) under controlled conditions.

Monitor regioselectivity via 1^1H NMR (e.g., new proton signals at δ 8.0–8.5 ppm for nitro groups).

Compare reaction rates with/without morpholine substitution using kinetic assays (UV-Vis monitoring).
Computational modeling (DFT) can predict charge distribution and validate experimental outcomes .

Q. What strategies are effective for analyzing contradictory data in structure-activity relationship (SAR) studies of morpholine-containing pyridin-2-amine derivatives?

  • Methodological Answer : Contradictions in SAR (e.g., varying IC50_{50} values despite similar substituents) require:
  • Systematic substitution : Synthesize analogs with incremental changes (e.g., methyl → trifluoromethyl groups) to isolate electronic effects .
  • Biological assays : Use standardized in vitro models (e.g., kinase inhibition assays) to compare potency.
  • Molecular docking : Map binding interactions with target proteins (e.g., FAK or VEGF receptors) to explain outliers .
  • Meta-analysis : Aggregate data from multiple studies to identify trends obscured by experimental variability .

Q. How can crystallographic data resolve discrepancies in proposed reaction mechanisms for morpholine-pyridine derivatives?

  • Methodological Answer : X-ray structures provide direct evidence of transition states or intermediates. For example:
  • Hydrogen bonding networks : Crystallography in revealed O-H···N interactions stabilizing intermediates during sulfonamide formation .
  • Conformational analysis : Compare crystal structures of reactants and products to identify torsional changes (e.g., morpholine ring puckering affecting reactivity) .
    Pair with kinetic isotope effects (KIE) or isotopic labeling to validate mechanistic hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.